molecular formula C15H20N4O2 B11837515 Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11837515
M. Wt: 288.34 g/mol
InChI Key: ZOMHOKDNOXGNJI-UHFFFAOYSA-N
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Description

5-Cyano-2-[4-butoxycarbonyl(piperazino)]pyridine: is a chemical compound with the molecular formula C15H20N4O2 . It is a biochemical used primarily in proteomics research . This compound is characterized by the presence of a cyano group at the 5-position of the pyridine ring and a butoxycarbonyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-[4-butoxycarbonyl(piperazino)]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Attachment of the Piperazine Ring: The piperazine ring can be attached to the pyridine ring through a nucleophilic substitution reaction.

    Butoxycarbonyl Protection: The butoxycarbonyl group can be introduced using butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for 5-Cyano-2-[4-butoxycarbonyl(piperazino)]pyridine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines derived from the cyano group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Cyano-2-[4-butoxycarbonyl(piperazino)]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyano-2-[4-butoxycarbonyl(piperazino)]pyridine involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The butoxycarbonyl group provides stability and lipophilicity, enhancing the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyano-2-[4-methoxycarbonyl(piperazino)]pyridine
  • 5-Cyano-2-[4-ethoxycarbonyl(piperazino)]pyridine
  • 5-Cyano-2-[4-propoxycarbonyl(piperazino)]pyridine

Uniqueness

5-Cyano-2-[4-butoxycarbonyl(piperazino)]pyridine is unique due to the presence of the butoxycarbonyl group, which provides specific physicochemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are desired.

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20N4O2/c1-2-3-10-21-15(20)19-8-6-18(7-9-19)14-5-4-13(11-16)12-17-14/h4-5,12H,2-3,6-10H2,1H3

InChI Key

ZOMHOKDNOXGNJI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1CCN(CC1)C2=NC=C(C=C2)C#N

Origin of Product

United States

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